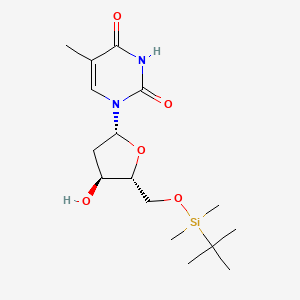

5'-O-Tert-butyldimethylsilyl-thymidine

Vue d'ensemble

Description

5’-O-TBDMS-dT, également connu sous le nom de 5’-O-(tert-Butyldiméthylsilyl)-2’-désoxythymidine, est un dérivé nucléosidique utilisé principalement dans le domaine de la chimie des acides nucléiques. Il s’agit d’une forme modifiée de la thymidine, où le groupe hydroxyle 5’ est protégé par un groupe tert-butyldiméthylsilyl (TBDMS). Cette protection est cruciale pour diverses applications synthétiques, en particulier dans la synthèse des oligonucléotides .

Mécanisme D'action

La fonction principale du 5’-O-TBDMS-dT est de servir de nucléoside protégé dans la synthèse des oligonucléotides. Le groupe TBDMS protège le groupe hydroxyle 5’ pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Une fois les transformations synthétiques souhaitées terminées, le groupe TBDMS est éliminé pour révéler le groupe hydroxyle libre, permettant au nucléoside de participer à des réactions supplémentaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5’-O-TBDMS-dT implique généralement la protection du groupe hydroxyle 5’ de la thymidine. Le processus commence par la réaction de la thymidine avec le chlorure de tert-butyldiméthylsilyle en présence d’une base, comme l’imidazole ou le nitrate d’argent . Les conditions réactionnelles incluent souvent des solvants anhydres comme le diméthylformamide (DMF) ou le dichlorométhane (DCM) pour garantir l’exclusion de l’humidité, qui peut interférer avec le processus de silylation .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 5’-O-TBDMS-dT ne soient pas largement documentées, l’approche générale implique des réactions de silylation à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. L’utilisation d’équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité sont des pratiques courantes dans les environnements industriels pour produire efficacement ce composé .

Analyse Des Réactions Chimiques

Types de réactions

Le 5’-O-TBDMS-dT subit principalement des réactions de déprotection pour éliminer le groupe TBDMS, révélant le groupe hydroxyle libre pour des modifications chimiques supplémentaires. Cette déprotection est généralement réalisée à l’aide d’ions fluorure, souvent sous la forme de fluorure de tétrabutylammonium (TBAF) ou d’acide fluorhydrique (HF) .

Réactifs et conditions courants

Dépression: Fluorure de tétrabutylammonium (TBAF) dans le tétrahydrofurane (THF) ou acide fluorhydrique (HF) dans la pyridine.

Réactions de couplage: La chimie des phosphoramidites est couramment utilisée, où le 5’-O-TBDMS-dT est couplé à d’autres nucléosides à l’aide de réactifs comme le tétrazole ou l’éthylthiotétrazole.

Principaux produits formés

Le principal produit formé par la déprotection du 5’-O-TBDMS-dT est la 2’-désoxythymidine, qui peut ensuite participer à des transformations synthétiques supplémentaires pour former des oligonucléotides ou d’autres dérivés d’acides nucléiques .

Applications de la recherche scientifique

Le 5’-O-TBDMS-dT est largement utilisé dans la synthèse des oligonucléotides, qui sont de courtes molécules d’ADN ou d’ARN. Ces oligonucléotides sont des outils essentiels en biologie moléculaire, en génétique et en biotechnologie. Ils sont utilisés dans diverses applications, notamment :

Synthèse des gènes: Création de gènes synthétiques à des fins de recherche et thérapeutiques.

PCR et séquençage: Servir d’amorces dans les réactions en chaîne par polymérase (PCR) et les technologies de séquençage.

Thérapie antisens: Développement d’oligonucléotides antisens capables de se lier à des séquences d’ARNm spécifiques pour inhiber l’expression des gènes.

Applications De Recherche Scientifique

5’-O-TBDMS-dT is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biotechnology. They are used in various applications, including:

Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

PCR and Sequencing: Serving as primers in polymerase chain reactions (PCR) and sequencing technologies.

Antisense Therapy: Developing antisense oligonucleotides that can bind to specific mRNA sequences to inhibit gene expression.

Comparaison Avec Des Composés Similaires

Composés similaires

5’-O-DMTr-dT (5’-O-(4,4’-diméthoxytrityl)-2’-désoxythymidine): Une autre forme protégée de la thymidine, où le groupe hydroxyle 5’ est protégé par un groupe diméthoxytrityl (DMTr).

2’-O-TBDMS-ribonucléosides: Ribonucléosides protégés au groupe hydroxyle 2’ par un groupe TBDMS, utilisés dans la synthèse de l’ARN.

Unicité

Le 5’-O-TBDMS-dT est unique en raison de sa protection spécifique au groupe hydroxyle 5’, ce qui le rend particulièrement utile dans la synthèse de l’ADN. En revanche, les 2’-O-TBDMS-ribonucléosides sont utilisés pour la synthèse de l’ARN, mettant en évidence la spécificité de la protection requise pour les différents types d’acides nucléiques .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIJLIIOKZJMS-YNEHKIRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239733 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-28-6 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40733-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-tert-Butyldimethylsilylthymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

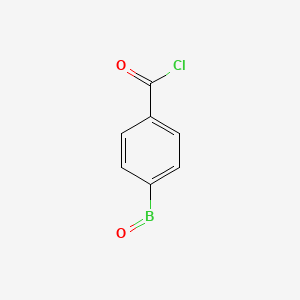

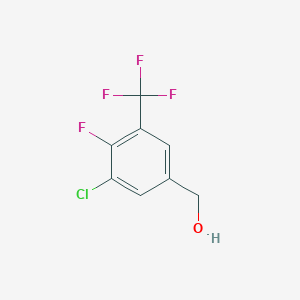

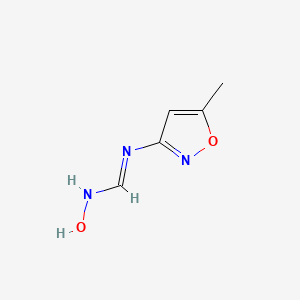

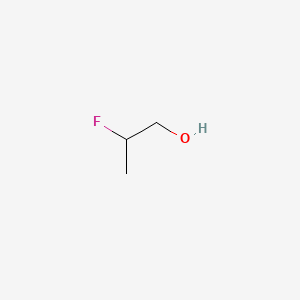

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)